

long-term cycling stability of Li-ion batteries with LiBOB vs LiPF6

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Compound of Interest

Compound Name: *Lithium bis(oxalate)borate*

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An Objective Comparison of LiBOB and LiPF6 Electrolytes for Long-Term Cycling Stability in Li-ion Batteries

Lithium hexafluorophosphate (LiPF6) has long been the industry-standard electrolyte salt for commercial lithium-ion batteries, primarily due to its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes and effectively passivate the aluminum current collector. [1] However, its inherent thermal and chemical instability presents significant challenges for long-term cycling, especially at elevated temperatures.[1][2][3] This has spurred research into alternative salts, with **Lithium bis(oxalate)borate** (LiBOB) emerging as a prominent candidate. LiBOB offers superior thermal stability but is often hindered by lower ionic conductivity compared to LiPF6.[4][5]

This guide provides a detailed, data-driven comparison of the long-term cycling performance of Li-ion batteries utilizing LiBOB versus LiPF6 electrolytes.

Core Comparison: LiBOB vs. LiPF6

Feature	LiBOB (Lithium bis(oxalate)borate)	LiPF6 (Lithium hexafluorophosphate)
Thermal Stability	High, with a decomposition temperature of up to 300°C.[4]	Poor, with decomposition beginning around 80°C.[4] It is considered safe for use up to 50°C in batteries.[6]
Electrochemical Stability	Wide electrochemical window, stable up to ~4.5V vs. Li+/Li.[7][8]	Prone to decomposition at high voltages and temperatures, which can generate hydrofluoric acid (HF).[1][2]
Ionic Conductivity	Relatively lower than LiPF6-based electrolytes.[4][7]	High, contributing to good rate capability in commercial batteries.[1]
SEI Layer Properties	Forms a stable, inorganic-rich SEI on the anode.[9][10] This SEI is effective in suppressing dendrite growth.[11]	Participates in SEI formation, but the layer can be less stable, especially under thermal stress, leading to continuous SEI breakage and reformation.[1][11]
High-Temperature Performance	Superior cycling stability and capacity retention at elevated temperatures (e.g., 55-60°C).[4][7]	Significant capacity fading at elevated temperatures due to thermal decomposition and subsequent HF generation, which corrodes electrodes.[1][2][7]
Key Advantage	Excellent thermal stability, leading to enhanced safety and superior performance at elevated temperatures.[4][8]	High ionic conductivity and established role in forming an effective SEI on graphite anodes.[1]
Primary Drawback	Lower ionic conductivity can limit rate capability and low-temperature performance.[5][12]	Poor thermal and hydrolytic stability leads to performance degradation and safety concerns.[1][2]

Quantitative Performance Data

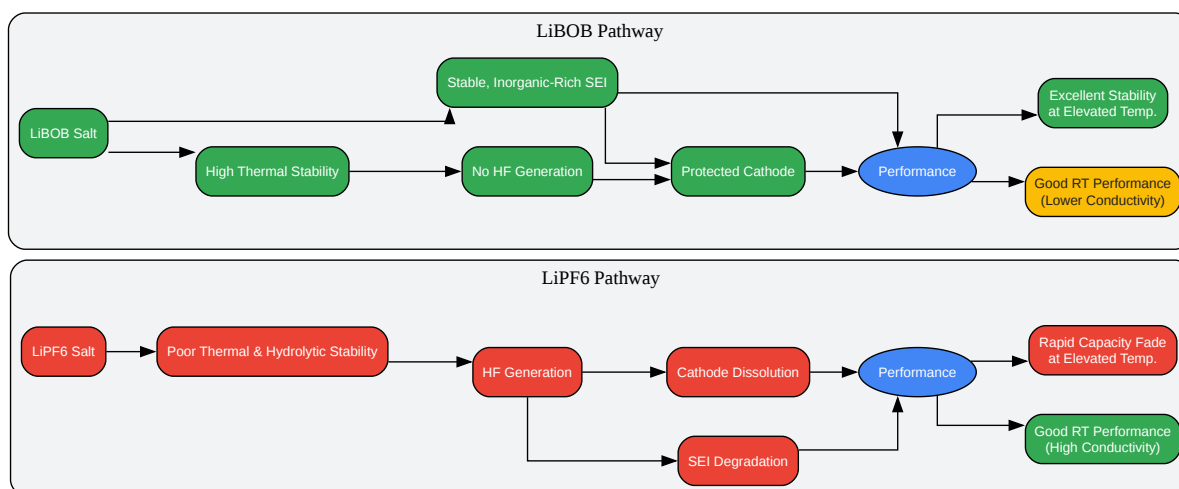
The following table summarizes experimental data on the cycling stability of Li-ion cells with LiBOB and LiPF6 electrolytes under various conditions.

Electrode Pair	Temperature	Cycles	C-Rate	Parameter	LiBOB Performance	LiPF6 Performance	Source
LiMn2O4 /Li	Room Temp.	30	< 1C	Capacity Retention	98.4%	73.88%	[7]
LiMn2O4 /Li	60°C	100+	> 1C	Cycling Stability	Cycled better than LiPF6	Lower stability	[4]
LNFMO/ Graphite	30°C	80	C/10	Capacity Retention	80% (with 1% LiBOB additive)	18%	[13]
LNFMO/ Graphite	45°C	80	C/10	Capacity Retention	40% (with 1% LiBOB additive)	5%	[13]
MCMB/Li Mn1/3Ni1/3Co1/3O2	55°C	N/A	N/A	Capacity Retention	Increases with LiBOB concentration	Lower retention	[5]
Li/LiMn2O4	55°C	5	40mA/g	Capacity Stability	Stable performance	Unstable, 19% drop after 5 cycles	[7]

Degradation and Stability Mechanisms

The primary difference in long-term stability stems from the chemical nature of the two salts. LiPF₆ is susceptible to thermal decomposition and hydrolysis (reaction with trace water), which produces highly reactive species like phosphorus pentafluoride (PF₅) and hydrofluoric acid (HF).^{[1][2]} HF attacks both the cathode and anode, leading to the dissolution of transition metals from the cathode (like Mn) and degradation of the SEI layer, which increases impedance and reduces capacity.^{[2][7]}

In contrast, LiBOB is thermally robust and does not contain fluorine, thus avoiding the issue of HF generation.^[7] The BOB anion decomposes on the electrode surfaces to form a stable, protective SEI layer rich in inorganic species.^{[4][9][10]} This LiBOB-derived SEI is particularly effective at elevated temperatures, preventing electrolyte decomposition and minimizing capacity loss over extended cycling.^{[14][15]}



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Caption: Comparative pathways of LiPF₆ and LiBOB affecting battery stability.

Experimental Protocols

A generalized protocol for evaluating the long-term cycling stability of Li-ion batteries with different electrolytes is outlined below.

1. Electrode and Cell Preparation:

- **Electrodes:** Commercial-grade electrodes (e.g., LiMn₂O₄ cathode, graphite anode) are typically used.^[4] Electrodes are dried under vacuum at an elevated temperature (e.g., 80-120°C) for several hours to remove moisture.
- **Electrolyte Preparation:** Electrolytes are prepared inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm. The salt (LiPF₆ or LiBOB) is dissolved in a mixture of carbonate solvents, such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC) or diethyl carbonate (DEC), to a standard concentration (e.g., 1.0 M).^[4]
- **Cell Assembly:** Coin cells (e.g., 2032-type) are assembled in the glovebox. The standard configuration consists of the cathode, a microporous separator, and the anode.^{[4][13]} The cell is filled with the prepared electrolyte.

2. Formation and Cycling:

- **Formation Cycles:** Before aging tests, cells typically undergo one to three "formation" cycles at a low C-rate (e.g., C/10 or C/20).^[7] This step is crucial for the initial formation of a stable SEI layer.
- **Galvanostatic Cycling:** The core of the experiment involves continuous charge-discharge cycling using a battery cycler.^[16]
 - **Charge Protocol:** Constant Current-Constant Voltage (CC-CV). The cell is charged at a defined C-rate (e.g., 0.5C or 1C) to an upper cutoff voltage, then held at that voltage until the current drops to a specified value (e.g., C/20).^[17]

- Discharge Protocol: Constant Current (CC). The cell is discharged at the same or a different C-rate to a lower cutoff voltage.[17]
- Rest Periods: A rest period (e.g., 10-60 minutes) may be included after charging and/or discharging.[17]
- Temperature Control: For elevated temperature tests, cells are placed inside a temperature-controlled chamber set to the desired temperature (e.g., 55°C or 60°C) and allowed to acclimate before cycling begins.[4][16][18]

3. Characterization and Analysis:

- Reference Performance Tests (RPTs): Periodically (e.g., every 50 or 100 cycles), the long-term cycling is paused to perform a characterization cycle at a low C-rate (e.g., C/10) to accurately measure the remaining capacity and coulombic efficiency.[19]
- Electrochemical Impedance Spectroscopy (EIS): EIS is performed at set intervals to monitor changes in cell impedance, which provides insights into the evolution of the SEI and charge transfer resistance.[4][11]
- Post-Mortem Analysis: After cycling, cells are disassembled inside a glovebox for analysis. Techniques like Scanning Electron Microscopy (SEM) are used to examine electrode morphology, and X-ray Photoelectron Spectroscopy (XPS) is used to determine the chemical composition of the SEI layer.[4][9][10]

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